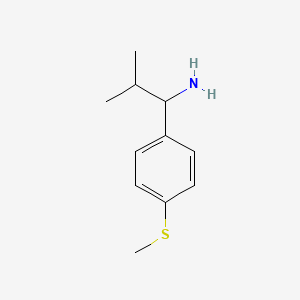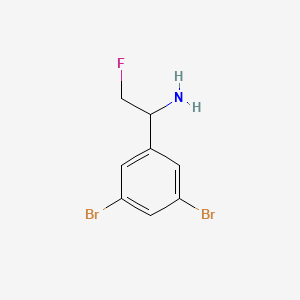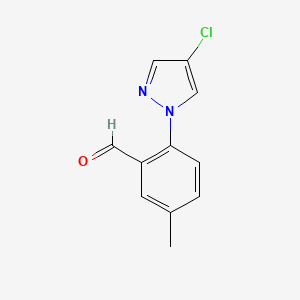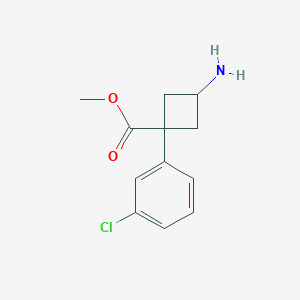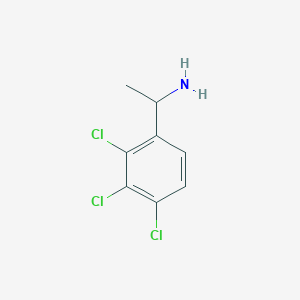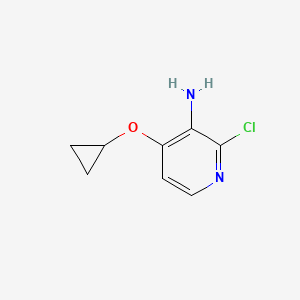
2-Chloro-4-cyclopropoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyclopropoxypyridin-3-amine is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and an amine group at the third position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxypyridin-3-amine typically involves the chlorination of a pyridine derivative followed by the introduction of the cyclopropoxy and amine groups. One common method starts with the chlorination of 4-cyclopropoxypyridine using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting 2-chloro-4-cyclopropoxypyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-4-cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-cyclopropoxypyridin-3-amine, while oxidation can produce 2-chloro-4-cyclopropoxypyridin-3-one.
科学的研究の応用
2-Chloro-4-cyclopropoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity, leading to downstream effects on cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: Similar structure but with a methyl group instead of a cyclopropoxy group.
2-Chloro-4-methoxypyridin-3-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-4-ethoxypyridin-3-amine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
2-Chloro-4-cyclopropoxypyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal and industrial chemistry.
特性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-chloro-4-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(10)6(3-4-11-8)12-5-1-2-5/h3-5H,1-2,10H2 |
InChIキー |
HWDSYYTUJRDJSR-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C(=NC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


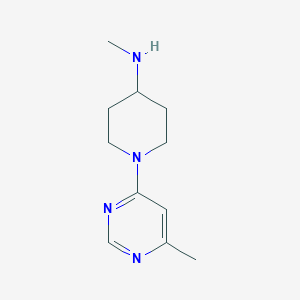
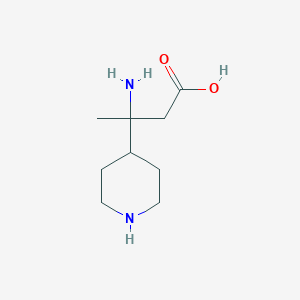

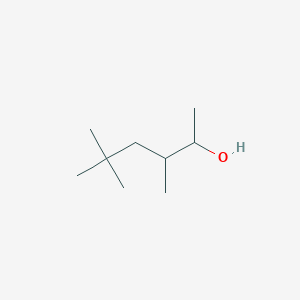
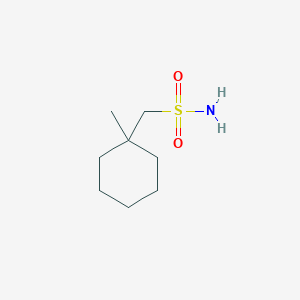
![[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13252246.png)

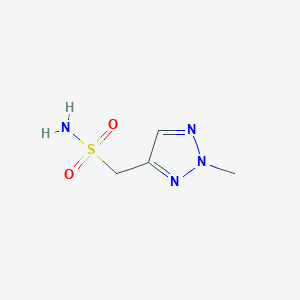
![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
